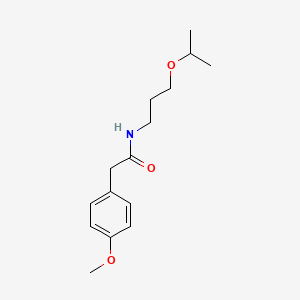
N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide, also known as GW501516 or Endurobol, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. It is a peroxisome proliferator-activated receptor delta (PPARδ) agonist that has been shown to improve endurance and increase fat metabolism in animal models. In recent years, GW501516 has gained popularity as a performance-enhancing drug among athletes and bodybuilders due to its ability to enhance physical performance.
作用機序
N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide works by activating the PPARδ receptor, which is involved in the regulation of lipid and glucose metabolism. PPARδ activation leads to an increase in the expression of genes involved in fatty acid oxidation and energy expenditure, which in turn leads to an increase in endurance and fat metabolism.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. In animal models, N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide has been shown to increase endurance, reduce body fat, improve insulin sensitivity, and increase HDL cholesterol levels. Additionally, N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide has been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied in animal models and has shown promising results in the treatment of metabolic and cardiovascular diseases. Additionally, N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects, which make it a useful tool for studying the regulation of lipid and glucose metabolism. However, one limitation is that it has not been extensively studied in humans, and its long-term safety and efficacy are not well understood.
将来の方向性
There are a number of future directions for the study of N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide. One area of interest is the potential therapeutic applications of N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide in the treatment of metabolic and cardiovascular diseases. Additionally, there is interest in the potential use of N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide as a performance-enhancing drug, although its use in this context is currently prohibited by most sports organizations. Further research is needed to fully understand the long-term safety and efficacy of N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide in humans, as well as its potential therapeutic applications.
合成法
N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound that can be produced through a multi-step process involving the reaction of various chemical reagents. The synthesis of N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide typically involves the condensation of 4-methoxyphenylacetic acid with 3-isopropoxypropylamine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting amide is then treated with a dehydrating agent such as thionyl chloride to yield the final product.
科学的研究の応用
N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide has been extensively studied in animal models and has shown promising results in the treatment of metabolic and cardiovascular diseases. In a study conducted on obese rhesus monkeys, N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide was found to improve insulin sensitivity and reduce triglyceride levels. In another study, N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide was shown to increase high-density lipoprotein (HDL) cholesterol levels in mice, which is associated with a reduced risk of cardiovascular disease.
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-(3-propan-2-yloxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-12(2)19-10-4-9-16-15(17)11-13-5-7-14(18-3)8-6-13/h5-8,12H,4,9-11H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMIKFGIFHJQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-[3-(propan-2-yloxy)propyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

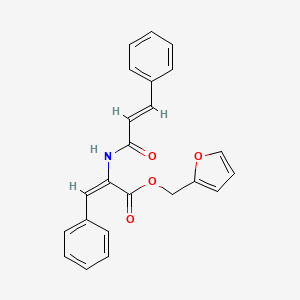
![(3aS*,5S*,9aS*)-5-(4-hydroxy-2-quinolinyl)-2-(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4893356.png)
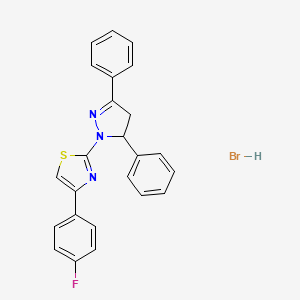
![2,2,2-trichloroethyl 3-methyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B4893367.png)
![5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine](/img/structure/B4893372.png)
![2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4893385.png)
![2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4893402.png)
![5-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-2-methoxyphenol](/img/structure/B4893409.png)
![N-[(allylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4893410.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4893421.png)
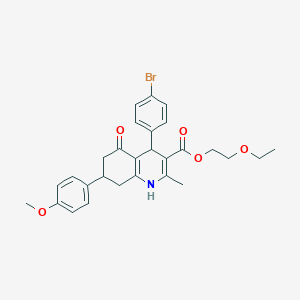
![isopropyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4893443.png)
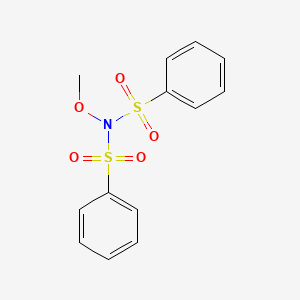
![3-[4-(2-ethoxyphenoxy)butoxy]benzaldehyde](/img/structure/B4893468.png)